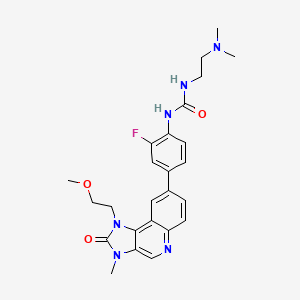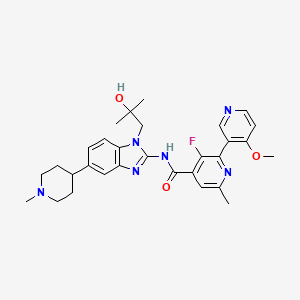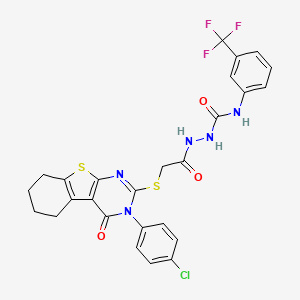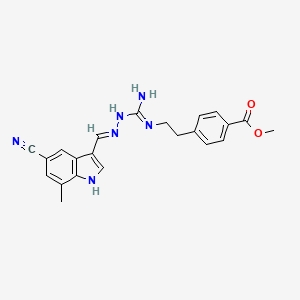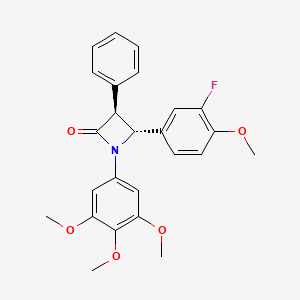
(3S,4R)-4-(3-fluoro-4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R)-4-(3-fluoro-4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one is a complex organic compound belonging to the azetidinone class. Azetidinones are four-membered lactams known for their biological activity and are often used as intermediates in the synthesis of various pharmaceuticals. This particular compound features multiple aromatic rings and methoxy groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-4-(3-fluoro-4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-4-methoxybenzaldehyde, 3,4,5-trimethoxybenzaldehyde, and phenylacetic acid.
Formation of Intermediates: The starting materials undergo a series of reactions, including condensation, cyclization, and reduction, to form key intermediates.
Cyclization: The key intermediates are then subjected to cyclization reactions under controlled conditions to form the azetidinone ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and efficiency. The process may include continuous flow reactors and automated systems to streamline production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl group in the azetidinone ring, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Alcohols and reduced azetidinone derivatives.
Substitution Products: Various substituted aromatic compounds.
Chemistry:
Synthesis of Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those with antimicrobial and anti-inflammatory properties.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of bacterial infections and inflammatory diseases.
Biological Studies: It is used in biological studies to understand its interaction with enzymes and receptors.
Industry:
Material Science: The compound’s properties make it useful in the development of new materials with specific chemical and physical characteristics.
Agriculture: It can be used in the synthesis of agrochemicals for crop protection.
Wirkmechanismus
The mechanism of action of (3S,4R)-4-(3-fluoro-4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to the desired biological effects. The pathways involved may include inhibition of bacterial cell wall synthesis or modulation of inflammatory pathways.
Vergleich Mit ähnlichen Verbindungen
- (3S,4R)-4-(3-chloro-4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
- (3S,4R)-4-(3-bromo-4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
Comparison:
- Uniqueness: The presence of the fluoro group in (3S,4R)-4-(3-fluoro-4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one distinguishes it from its chloro and bromo analogs. The fluoro group can influence the compound’s reactivity, biological activity, and overall stability.
- Reactivity: The fluoro-substituted compound may exhibit different reactivity patterns compared to its chloro and bromo counterparts, particularly in substitution and elimination reactions.
- Biological Activity: The fluoro group can enhance the compound’s ability to interact with biological targets, potentially leading to improved efficacy in drug development.
Eigenschaften
Molekularformel |
C25H24FNO5 |
|---|---|
Molekulargewicht |
437.5 g/mol |
IUPAC-Name |
(3S,4R)-4-(3-fluoro-4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C25H24FNO5/c1-29-19-11-10-16(12-18(19)26)23-22(15-8-6-5-7-9-15)25(28)27(23)17-13-20(30-2)24(32-4)21(14-17)31-3/h5-14,22-23H,1-4H3/t22-,23-/m0/s1 |
InChI-Schlüssel |
SXXFGTCCPRGGCJ-GOTSBHOMSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)[C@H]2[C@@H](C(=O)N2C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4)F |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2C(C(=O)N2C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![copper;3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron](/img/structure/B12414183.png)

![2-[2,3-dichloro-4-(3,3,4,4,4-pentadeuterio-2-methylidenebutanoyl)phenoxy]acetic acid](/img/structure/B12414189.png)
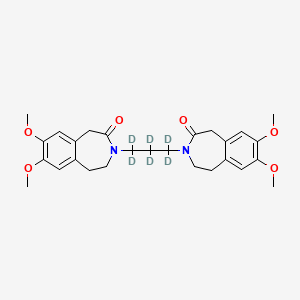
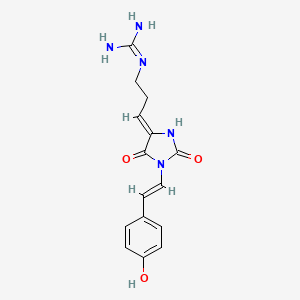
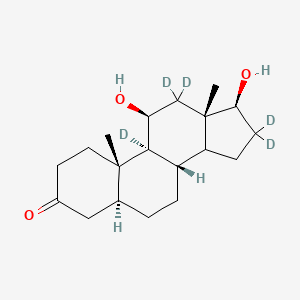

![3-methyl-N-[(1R)-1-(1H-1,2,4-triazol-5-yl)ethyl]-4-[1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropyl]-1H-pyrrole-2-carboxamide;hydrochloride](/img/structure/B12414204.png)
